molecular formula C28H24N2O6 B1142839 4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid CAS No. 1297655-06-1

4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1142839
CAS No.: 1297655-06-1
M. Wt: 484.49996
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Description

4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound with a unique structure that includes a pyrazole ring and multiple hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the styryl and benzoic acid groups. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the double bonds in the styryl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would yield saturated compounds.

Scientific Research Applications

4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzoic acid derivatives, such as:

Uniqueness

What sets 4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

1297655-06-1

Molecular Formula

C28H24N2O6

Molecular Weight

484.49996

Synonyms

4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid

Origin of Product

United States

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